molecular formula C23H22ClNO5S B11399645 N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11399645
M. Wt: 459.9 g/mol
InChI Key: RFZUTIHXPDXSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down:

      N-(3-chlorobenzyl): This part of the name indicates a benzyl group (C₆H₅CH₂-) with a chlorine atom (Cl) attached at the 3-position.

      N-(1,1-dioxidotetrahydrothiophen-3-yl): This portion refers to a tetrahydrothiophene ring (a five-membered ring containing sulfur) with a carbonyl group (C=O) at the 1-position.

      6-ethyl-4-oxo-4H-chromene-2-carboxamide: This describes a chromene ring (a six-membered ring with an oxygen atom) with an ethyl group (C₂H₅) at the 6-position and a carboxamide group (CONH₂) at the 2-position.

  • Overall, this compound combines elements from different chemical families, making it intriguing for further study.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions to assemble the various functional groups.
    • Industrial production methods would depend on the compound’s commercial relevance, which would require proprietary information from manufacturers.
  • Chemical Reactions Analysis

      Oxidation: The carbonyl group (C=O) can undergo oxidation reactions.

      Reduction: Reduction of the carbonyl group or other functional groups may occur.

      Substitution: The benzyl group (C₆H₅CH₂-) could undergo substitution reactions.

      Common Reagents and Conditions: These would vary based on the specific reaction. For example, reagents like sodium borohydride (NaBH₄) for reduction or acyl chlorides for acylation.

      Major Products: Without experimental data, we can’t definitively predict the major products. hydrolysis of the carboxamide could yield an acid and an amine.

  • Scientific Research Applications

      Chemistry: Researchers might explore its reactivity, stability, and novel reactions.

      Biology: Investigating its interactions with enzymes, receptors, or cellular processes.

      Medicine: Assessing its potential as a drug candidate (e.g., anticancer, antimicrobial).

      Industry: If scalable synthesis is feasible, it could find applications in materials science or pharmaceuticals.

  • Mechanism of Action

    • Unfortunately, specific information about its mechanism of action is not readily available. It would require experimental studies.
    • Molecular targets and pathways would depend on its intended use (e.g., as an enzyme inhibitor, receptor modulator, or structural mimic).
  • Comparison with Similar Compounds

      Uniqueness: Its combination of diverse functional groups sets it apart.

      Similar Compounds: While I don’t have a direct list, you might explore related compounds like chromenes, benzyl derivatives, and thiophenes.

    Remember that this compound’s detailed investigation would involve laboratory work and collaboration with experts

    Properties

    Molecular Formula

    C23H22ClNO5S

    Molecular Weight

    459.9 g/mol

    IUPAC Name

    N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6-ethyl-4-oxochromene-2-carboxamide

    InChI

    InChI=1S/C23H22ClNO5S/c1-2-15-6-7-21-19(11-15)20(26)12-22(30-21)23(27)25(18-8-9-31(28,29)14-18)13-16-4-3-5-17(24)10-16/h3-7,10-12,18H,2,8-9,13-14H2,1H3

    InChI Key

    RFZUTIHXPDXSRV-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC(=CC=C3)Cl)C4CCS(=O)(=O)C4

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.